
1-(4-Bromophenoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride typically involves the following steps:
Formation of the Phenoxy Group: The reaction starts with the bromination of phenol to form 4-bromophenol.
Attachment of the Propanolamine Moiety: The 4-bromophenol is then reacted with epichlorohydrin to form 1-(4-bromophenoxy)-2,3-epoxypropane.
Amination: The epoxy compound is then reacted with cyclohexylmethylamine to form the desired product, 1-(4-Bromophenoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and mechanisms.
Medicine: Investigated for its potential pharmacological properties.
Industry: Possible applications in the development of new materials or chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride
- 1-(4-Fluorophenoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride
- 1-(4-Methylphenoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride
Uniqueness
1-(4-Bromophenoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride is unique due to the presence of the bromine atom in the phenoxy group, which can influence its reactivity and interactions compared to similar compounds with different substituents.
Properties
IUPAC Name |
1-(4-bromophenoxy)-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO2.ClH/c1-18(14-5-3-2-4-6-14)11-15(19)12-20-16-9-7-13(17)8-10-16;/h7-10,14-15,19H,2-6,11-12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMSFIVXDJSDTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COC1=CC=C(C=C1)Br)O)C2CCCCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
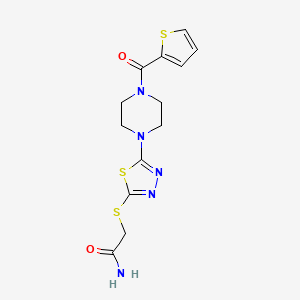
![3-(3,4-dimethoxyphenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2404242.png)
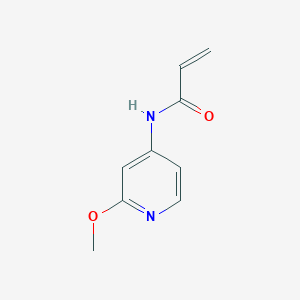
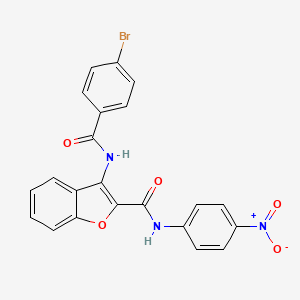
![2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-phenylacetamide](/img/structure/B2404247.png)
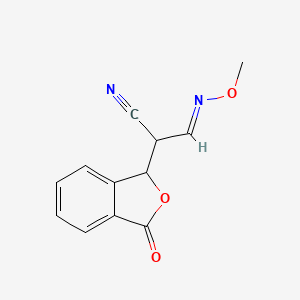
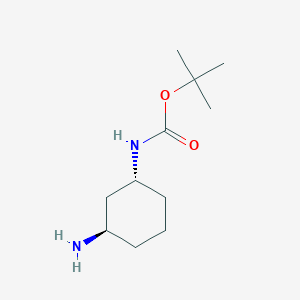
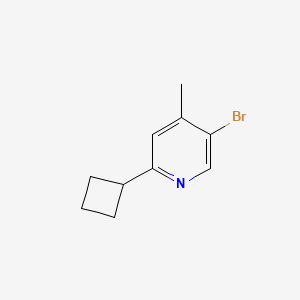

![2-[(1,3-benzothiazol-2-yl)({[(2-chlorophenyl)methyl]carbamoyl}methyl)amino]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2404256.png)
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide](/img/structure/B2404257.png)
![N-[3-[2-acetyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2404258.png)
![1,3-Benzodioxol-5-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2404261.png)
![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(4-methylpyrazol-1-yl)methanone](/img/structure/B2404262.png)
